![molecular formula C15H20N2O4 B2903285 4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid CAS No. 401629-46-7](/img/structure/B2903285.png)
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Agent
This compound has been studied for its potential neuroprotective effects. Research suggests that derivatives of this compound may protect against aluminium-induced neurotoxicity, which is significant in the context of Alzheimer’s disease . The compound’s efficacy as an acetylcholinesterase inhibitor (AChEI) has been explored through in silico and in vivo studies, indicating its potential to increase central cholinergic neurotransmission .
Acetylcholinesterase Inhibition
As an AChEI, this compound could play a crucial role in the treatment of neurodegenerative diseases by preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . This application is particularly relevant for conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Antioxidant Properties
The compound has shown promise in combating oxidative stress by modulating the activity of endogenous antioxidant enzymes such as GST, GPx, GR, and GSH . This property is beneficial in reducing oxidative damage in neurons, which is a common feature in various neurodegenerative disorders .
Behavioral and Cognitive Improvement
In animal models, treatment with this compound has led to improvements in behavioral tests, such as the Morris water maze and elevated plus maze, which measure short-term memory and anxiety . This suggests its potential application in improving cognitive functions and behavioral outcomes in neurological conditions .
Lipid Peroxidation and Protein Damage Prevention
The compound has been associated with preventing lipid peroxidation and protein damage, which are indicators of cellular damage and aging . By protecting cellular components, it could have applications in anti-aging therapies and the treatment of diseases where oxidative stress is a contributing factor .
Modulation of Neurochemical Indices
Research indicates that this compound can influence neurochemical indices, such as neurotransmitter levels and enzyme activities, within the brain . This modulation is crucial for maintaining neurological health and could be applied in the management of various psychiatric and neurological disorders .
Research Tool in Organic Chemistry
The compound’s structure, featuring a piperazine ring and a methoxy-phenyl group, makes it a candidate for use in organic synthesis and as a research tool in studying reactions at the benzylic position . It could serve as a building block in the synthesis of more complex molecules.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and are used in the treatment of alzheimer’s disease .
Mode of Action
The compound interacts with its target, potentially AChE, leading to a decrease in the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby increasing its availability .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
Similar compounds have been found to have adequate pharmacokinetic properties, as supported by in silico studies .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and learning, as seen in the context of Alzheimer’s disease . The compound may also have neuroprotective effects .
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOYUJPBNIGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

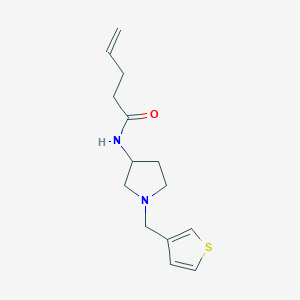
![N-(3,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903206.png)
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2903209.png)
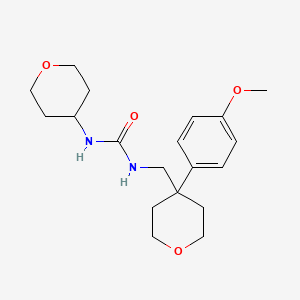
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(5,7-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2903214.png)
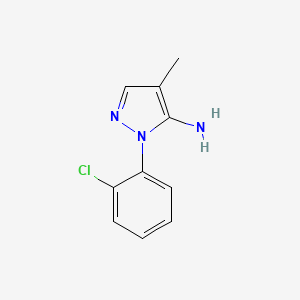
![3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2903217.png)
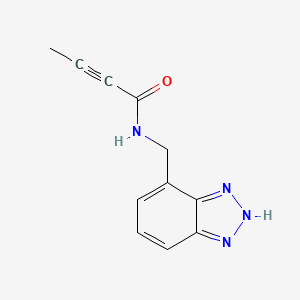
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)
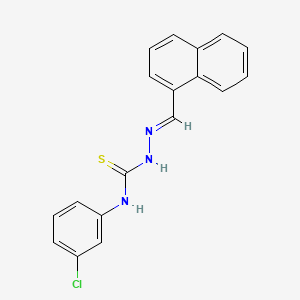
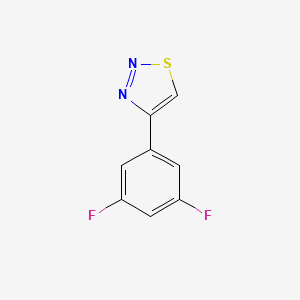
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)